4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol
Description
4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by:
- A phenyl group at position 4 of the triazole ring.
- A [3-(trifluoromethyl)phenoxy]methyl substituent at position 3.
- A thiol (-SH) group at position 2.
The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing lipophilicity and metabolic stability, while the phenoxymethyl linker may influence steric interactions and solubility .
Properties
IUPAC Name |
4-phenyl-3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N3OS/c17-16(18,19)11-5-4-8-13(9-11)23-10-14-20-21-15(24)22(14)12-6-2-1-3-7-12/h1-9H,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZONCJFMYWZQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)COC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole-3-thiol (CAS Number: 383145-60-6) is a compound belonging to the class of triazole derivatives, which have garnered interest due to their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a triazole ring, which is known for its role in various pharmacological activities.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound demonstrate effective antifungal and antibacterial activities. For instance:
- Antifungal Activity : Triazole derivatives have been tested against various fungal strains, showing promising results. A study found that similar compounds had higher antifungal activity compared to standard treatments like bifonazole .
- Antibacterial Activity : The compound's structural analogs have been evaluated against Gram-positive and Gram-negative bacteria. Some derivatives displayed comparable bactericidal activity to streptomycin .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. Notably:
- Cell Line Studies : Compounds related to this compound were screened against various cancer cell lines. For example, certain derivatives showed IC50 values in the low micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines .
The mechanism by which triazole compounds exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial survival or cancer cell proliferation. For instance:
- Enzyme Inhibition : Triazoles may inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis, thus disrupting fungal cell membrane integrity .
Case Studies
Several studies have documented the biological activity of triazole derivatives:
- Study on Antitubercular Activity : A series of triazoles were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis. While some showed moderate activity compared to rifampicin, others exhibited significant inhibition rates .
- Anticancer Screening : In vitro studies conducted on a library of triazole compounds revealed that specific substitutions on the triazole ring enhanced anticancer activity against various cell lines. For example, one derivative demonstrated an IC50 value of 6.2 μM against HCT116 cells .
Data Summary
Comparison with Similar Compounds
Structural and Electronic Effects
| Compound Name | Substituents (Position 4, 5) | Key Functional Groups | Electronic Effects |
|---|---|---|---|
| Target Compound | 4-Phenyl, 5-[3-CF₃-phenoxymethyl] | -SH, -CF₃ | Electron-withdrawing (-CF₃) |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 4-Amino, 5-Phenyl | -SH, -NH₂ | Electron-donating (-NH₂) |
| 4-((3-Bromobenzylidene)amino)-5-(4-CF₃-phenyl)-4H-1,2,4-triazole-3-thiol (CP 55) | 4-Benzylideneamino, 5-(4-CF₃-phenyl) | -SH, -CF₃, -Br | Mixed (electron-withdrawing) |
| 5-(5-Methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol | 4-Phenyl, 5-Pyrazolyl | -SH, pyrazole ring | Electron-donating (pyrazole N) |
Key Observations :
Antimicrobial Activity
- Target Compound : Predicted to exhibit broad-spectrum antimicrobial activity due to -CF₃ enhancing membrane penetration. Similar compounds with -CF₃ substituents show efficacy against resistant bacterial strains .
- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT): Moderate antimicrobial activity; -NH₂ group may reduce lipophilicity, limiting cell uptake .
- 3-(3-Chlorophenyl)-6-aryl-5,6-dihydro[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (5a-j) : Exhibit significant antifungal activity (MIC: 2–8 µg/mL) due to chloro and aryl substituents .
Antioxidant Activity
- Target Compound : Lower DPPH radical scavenging activity (predicted IC₅₀ > 50 µg/mL) due to -CF₃ .
- Schiff Base Derivatives of AT (5b) : High antioxidant activity (IC₅₀: 5.84 µg/mL) attributed to electron-donating -NH₂ and conjugated Schiff base systems .
Physicochemical Properties
Key Trends :
- -CF₃ and phenoxymethyl groups increase LogP, favoring blood-brain barrier penetration but reducing aqueous solubility.
- Pyrazole and -NH₂ substituents improve solubility due to polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
